Cas no 130567-83-8 (Mogroside III)

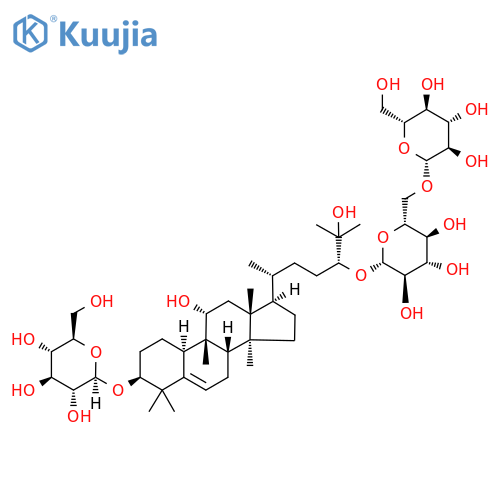

Mogroside III structure

Mogroside III 化学的及び物理的性質

名前と識別子

-

- Mogroside III

- b-D-Glucopyranoside, (3b,9b,10a,11a,24R)-3-(b-D-glucopyranosyloxy)-11,25-dihydroxy-9-methyl-19-norlanost-5-en-24-yl6-O-b-D-glucopyranosyl-

- b-D-Glucopyranoside, (3b,9b,10a,11a,24R)-3-(b-D-glucopyranosyloxy)-11,25-dihydroxy-9-methyl-19...

- b-D-Glucopyranoside, (3b,9b,10a,11a,24R)-3-(b-D-glucopyranosyloxy)-11,25-dihydroxy-9-methyl-19-norlanost-5-en-24-yl6-O-b-D-gl

- Moexiprilat

- Moexiprilat Hydrate

- HMA-23

- (3beta,9beta,10alpha,11alpha,24R)-3-(beta-D-Glucopyranosyloxy)-11,25-dihydroxy-9-methyl-19-norlanost-5-en-24-yl 6-O-beta-D-glucopyranosyl-beta-D-glucopyranoside

- MS-31806

- 99LVR5N10I

- CS-0009024

- HY-N0500

- AKOS040760033

- .BETA.-D-GLUCOPYRANOSIDE, (3.BETA.,9.BETA.,10.ALPHA.,11.ALPHA.,24R)-3-(.BETA.-D-GLUCOPYRANOSYLOXY)-11,25-DIHYDROXY-9-METHYL-19-NORLANOST-5-EN-24-YL 6-O-.BETA.-D-GLUCOPYRANOSYL-

- SCHEMBL17483174

- 130567-83-8

- Q27272227

- UNII-99LVR5N10I

- AC-34449

- beta-D-Glucopyranoside, (3beta,9beta,10alpha,11alpha,24R)-3-(beta-D-glucopyranosyloxy)-11,25-dihydroxy-9-methyl-19-norlanost-5-en-24-yl 6-o-beta-D-glucopyranosyl-

- Mogroside-III

- mogroside IIIA

- CHEBI:229952

- DA-55596

- mogroside IIIx

- mogroside III-A

-

- MDL: MFCD00238648

- インチ: InChI=1S/C48H82O19/c1-21(9-13-31(45(4,5)61)67-43-40(60)37(57)34(54)27(65-43)20-62-41-38(58)35(55)32(52)25(18-49)63-41)22-15-16-46(6)28-12-10-23-24(48(28,8)29(51)17-47(22,46)7)11-14-30(44(23,2)3)66-42-39(59)36(56)33(53)26(19-50)64-42/h10,21-22,24-43,49-61H,9,11-20H2,1-8H3/t21-,22-,24-,25-,26-,27-,28+,29-,30+,31-,32-,33-,34-,35+,36+,37+,38-,39-,40-,41-,42+,43+,46+,47-,48+/m1/s1

- InChIKey: KYVIPFHNYCKOMQ-YMRJDYICSA-N

- ほほえんだ: C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@@H](CO[C@H]2[C@@H]([C@H]([C@@H]([C@@H](CO)O2)O)O)O)O1)O)O)O)[C@H]3CC[C@@]4(C)[C@@H]5CC=C6[C@@H](CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@@H](CO)O7)O)O)O)[C@]5(C)[C@@H](C[C@]34C)O

計算された属性

- せいみつぶんしりょう: 962.54500

- どういたいしつりょう: 962.54503038 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 13

- 水素結合受容体数: 19

- 重原子数: 67

- 回転可能化学結合数: 14

- 複雑さ: 1720

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 25

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ぶんしりょう: 963.2

- 疎水性パラメータ計算基準値(XlogP): 0.1

- トポロジー分子極性表面積: 318Ų

じっけんとくせい

- 色と性状: Powder

- 密度みつど: 1.40

- ゆうかいてん: No data available

- ふってん: 1048.3±65.0 °C at 760 mmHg

- フラッシュポイント: 587.8±34.3 °C

- PSA: 318.37000

- LogP: -1.05600

Mogroside III セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める

- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- ちょぞうじょうけん:説明書で推奨されている条件で製品を保管してください

Mogroside III 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| S e l l e c k ZHONG GUO | E0932-5mg |

Mogroside III |

130567-83-8 | 5mg |

¥9803.43 | 2022-04-26 | ||

| Chengdu Biopurify Phytochemicals Ltd | BP0950-10mg |

Mogroside III |

130567-83-8 | 98% | 10mg |

$135 | 2023-09-20 | |

| ChemScence | CS-0009024-10mg |

Mogroside III |

130567-83-8 | 99.88% | 10mg |

$457.0 | 2022-04-28 | |

| Chengdu Biopurify Phytochemicals Ltd | BP0950-100mg |

Mogroside III |

130567-83-8 | 98% | 100mg |

$920 | 2023-09-20 | |

| TRC | M485455-2.5mg |

Mogroside III |

130567-83-8 | 2.5mg |

$287.00 | 2023-05-17 | ||

| Chengdu Biopurify Phytochemicals Ltd | BP0950-20mg |

Mogroside III |

130567-83-8 | 98% | 20mg |

$250 | 2023-09-20 | |

| S e l l e c k ZHONG GUO | E0932-1mg |

Mogroside III |

130567-83-8 | 1mg |

¥3267.81 | 2022-04-26 | ||

| ChemFaces | CFN92190-20mg |

Mogroside III |

130567-83-8 | >=98% | 20mg |

$218 | 2023-09-19 | |

| TargetMol Chemicals | TCS1188-5 mg |

Mogroside III |

130567-83-8 | 98.7% | 5mg |

¥ 670 | 2023-07-10 | |

| MedChemExpress | HY-N0500-1mg |

Mogroside III |

130567-83-8 | 99.88% | 1mg |

¥1024 | 2024-07-20 |

Mogroside III 関連文献

-

Ya Du,Jiahao Liu,Shaoyuan Liu,Jiahao Hu,Siyuan Wang,Kexin Cui,Ke Yan,Xinxin Liu,Nian-Rong Wu,Xiaogan Yang,Xingwei Liang Food Funct. 2022 13 121

-

Liqun Wang,Sha Li,Yuqin Yao,Wenya Yin,Tinghong Ye Food Funct. 2021 12 990

-

Hesheng Liu,Xiangyang Qi,Keke Yu,Anjie Lu,Kaifeng Lin,Jiajing Zhu,Min Zhang,Zhida Sun Food Funct. 2019 10 151

-

Monthana Weerawatanakorn,Ji-Rui Yang,Mei-Ling Tsai,Ching-Shu Lai,Chi-Tang Ho,Min-Hsiung Pan Food Funct. 2014 5 257

-

Renhong Lu,Jiahao Hu,Xinxin Liu,Lijiang Yu,Junjie Hu,Huimin Jiang,Shaoyuan Liu,Mengqi Li,Jiakang He,Xiaogan Yang,Xingwei Liang Food Funct. 2023 14 1238

推奨される供給者

Amadis Chemical Company Limited

(CAS:130567-83-8)Mogroside III

清らかである:99%/99%

はかる:25mg/50mg

価格 ($):337.0/651.0

Wuhan ChemNorm Biotech Co.,Ltd.

(CAS:130567-83-8)Mogroside III

清らかである:>98%

はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized

価格 ($):問い合わせ